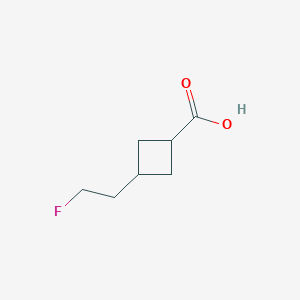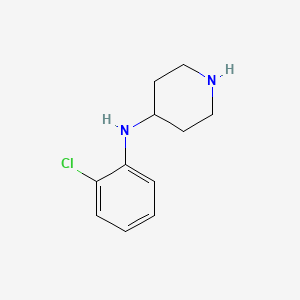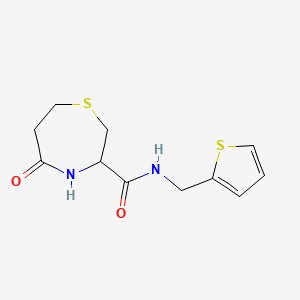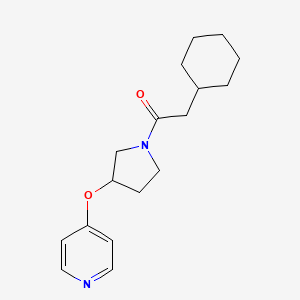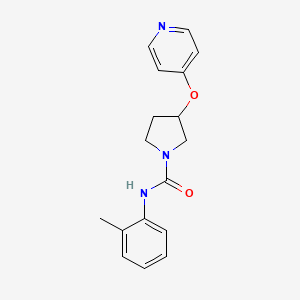
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide, commonly known as P4C, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. P4C belongs to the class of pyrrolidine carboxamide compounds that are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
The study on the kinetics and products of TiO2 photocatalytic degradation of pyridine in water highlights the rapid elimination of pyridine, a component structurally related to 3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide, via photocatalysis. This process is compared to benzamide degradation, emphasizing the potential application of such compounds in environmental remediation technologies (Maillard-Dupuy et al., 1994).
Anti-Inflammatory Applications
Research on 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a structurally related compound, as an anti-inflammatory agent for the treatment of adjuvant-induced arthritis demonstrates the potential therapeutic applications of pyridine carboxamides in inflammatory diseases (Rajeswaran & Srikrishnan, 2008).
Non-linear Optical and Anticancer Properties
A study on the synthesis and computational analysis of pyridin-2-yl carboxamide derivatives underlines their promising non-linear optical (NLO) properties and potential anticancer activity, particularly through interactions that may inhibit tubulin polymerization (Jayarajan et al., 2019).
Enriched Biological Activities
The development of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids showcases the synthesis of new chemical entities with improved antibacterial, anti-inflammatory, and antioxidant activities. This highlights the versatility of pyridin-4-yloxy derivatives in creating compounds with enriched biological functions (Sribalan et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-16(13)19-17(21)20-11-8-15(12-20)22-14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKMMNAJKEESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2793582.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2793583.png)
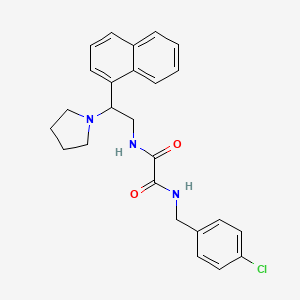
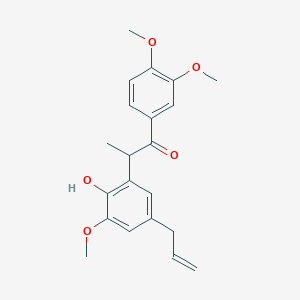
![N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2793589.png)
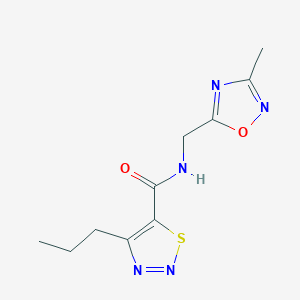
![(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B2793594.png)
![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)

